Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518319-08-9
VCID: VC21513591
InChI: InChI=1S/C24H18FNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC
Molecular Formula: C24H18FNO6S
Molecular Weight: 467.5g/mol

Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 518319-08-9

Cat. No.: VC21513591

Molecular Formula: C24H18FNO6S

Molecular Weight: 467.5g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate - 518319-08-9

Specification

CAS No. 518319-08-9
Molecular Formula C24H18FNO6S
Molecular Weight 467.5g/mol
IUPAC Name methyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C24H18FNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3
Standard InChI Key OPEWQGBGLKRSEX-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC

Introduction

Chemical Identity

CAS Registry Number

The compound is registered under CAS number 518319-08-9, which serves as a unique identifier in chemical databases and facilitates its cataloging in scientific literature.

Structural Features

The benzofuran ring system forms the backbone of the molecule, providing aromatic stability and electronic conjugation. Key substituents include:

  • A methyl group at position 2 on the benzofuran ring.

  • A carboxylate ester group at position 3.

  • A sulfonamide group linked to a 4-fluorophenyl moiety.

  • A benzoyl group attached to the sulfonamide nitrogen.

These features impart specific physicochemical properties, such as hydrophobicity, polarity, and potential for hydrogen bonding.

Physicochemical Properties

Physical Appearance and Solubility

Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically appears as a crystalline solid . Its solubility profile includes moderate solubility in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO), while being relatively insoluble in water due to its hydrophobic aromatic rings and ester functionality.

Melting Point and Stability

The compound exhibits thermal stability up to a certain temperature range, with a melting point typically above room temperature. Its stability under various conditions makes it suitable for storage and handling in laboratory settings.

Spectroscopic Characteristics

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and UV-visible spectroscopy are used to characterize the compound:

  • NMR: Proton (^1H) and carbon (^13C) NMR spectra reveal chemical shifts corresponding to aromatic protons, methyl groups, and ester functionalities.

  • IR: Characteristic absorption bands include those for sulfonamide (-SO_2-NH-) stretching (~1300 cm^-1), ester carbonyl (~1720 cm^-1), and aromatic C-H stretching (~3000 cm^-1) .

  • UV-visible: The conjugated system absorbs in the UV region, indicating π→π* transitions.

Table: Physicochemical Data

PropertyValueMethodology
Molecular Weight467.5 g/molCalculated
SolubilityModerate in DCM/DMSOExperimental
Melting PointAbove room temperatureDifferential Scanning Calorimetry
Key IR Bands~1300 cm^-1 (SO_2-NH), ~1720 cm^-1 (C=O)FTIR

Synthesis Pathways

General Synthetic Approach

The synthesis of Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic reactions that integrate functional groups onto a benzofuran scaffold . Typical steps include:

  • Formation of Benzofuran Core: Cyclization reactions are employed to construct the benzofuran ring from precursors like phenols or furans.

  • Sulfonamide Introduction: The sulfonamide group is added via sulfonation reactions involving sulfonyl chlorides.

  • Esterification: The carboxylic acid group is converted into an ester using methanol under acidic conditions.

  • Fluorination: Electrophilic substitution introduces the fluorine atom into the phenyl ring.

Reaction Conditions

Reactions are conducted under controlled conditions:

  • Inert atmosphere (e.g., nitrogen or argon).

  • Solvents such as acetonitrile or DMSO.

  • Catalysts like triethylamine or pyridine for esterification.

Table: Synthetic Steps

StepReactants/ConditionsOutcome
Benzofuran FormationPhenol + Acid CatalystBenzofuran Core
SulfonationSulfonyl Chloride + AmineSulfonamide Group
EsterificationCarboxylic Acid + MethanolMethyl Ester
FluorinationFluorobenzene + CatalystFluorophenyl Substituent

Applications

Pharmaceutical Relevance

The compound's structural features suggest potential bioactivity:

  • The sulfonamide group is known for its role in enzyme inhibition, particularly in targeting proteases or kinases .

  • The fluorine atom enhances metabolic stability and bioavailability by resisting enzymatic degradation .

Preliminary studies indicate possible applications in anti-inflammatory or anticancer drug development due to its ability to interact with biological targets.

Material Science

In material science, the aromatic nature of Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate lends itself to applications in organic electronics or as precursors for polymer synthesis .

Research Directions

Structure-Activity Relationships (SAR)

Investigating SAR can elucidate how modifications to functional groups influence biological activity:

  • Substituting the methyl group with bulkier alkyl chains may alter receptor binding affinity.

  • Replacing fluorine with other halogens could impact pharmacokinetics.

Computational Modeling

Molecular docking studies can predict interactions with enzymes or receptors, guiding drug design efforts .

Table: Research Opportunities

AreaObjectiveMethodology
SAR StudiesOptimize BioactivityChemical Synthesis + Bioassays
Computational ModelingPredict Binding AffinityMolecular Docking Simulations

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